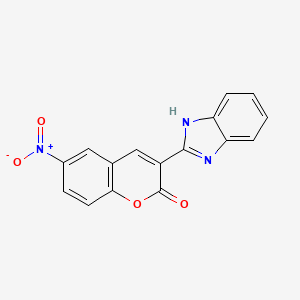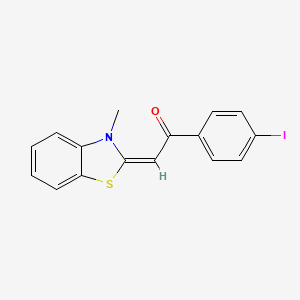
3-(1H-benzimidazol-2-yl)-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a chromenone structure, and a nitro group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 6-nitro-2H-chromen-2-one under acidic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or aryl groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydride).
Cyclization: Acidic or basic conditions, heat.
Major Products Formed
Reduction: 3-(1H-1,3-BENZODIAZOL-2-YL)-6-AMINO-2H-CHROMEN-2-ONE.
Substitution: Various alkylated or arylated derivatives of the original compound.
Cyclization: Polycyclic heterocycles with potential biological activity.
Aplicaciones Científicas De Investigación
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YL)BENZOIC ACID: Another benzimidazole derivative with different functional groups.
N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Features a benzimidazole moiety linked to a benzamide group.
2-(1H-1,3-BENZODIAZOL-2-YL)PHENOL: Contains a phenol group attached to the benzimidazole ring.
Uniqueness
3-(1H-1,3-BENZODIAZOL-2-YL)-6-NITRO-2H-CHROMEN-2-ONE is unique due to the presence of both a benzimidazole and a chromenone structure, along with a nitro group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H9N3O4 |
|---|---|
Peso molecular |
307.26 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C16H9N3O4/c20-16-11(15-17-12-3-1-2-4-13(12)18-15)8-9-7-10(19(21)22)5-6-14(9)23-16/h1-8H,(H,17,18) |
Clave InChI |
NLNDAICIIILZTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11702990.png)


![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)

![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)



